GIP (1-30) amide, porcine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C162H245N41O47S/c1-18-82(10)129(203-156(245)118(78-205)197-147(236)109(69-92-45-49-95(208)50-46-92)189-152(241)116(74-127(220)221)194-155(244)117(77-204)198-160(249)131(84(12)20-3)202-154(243)111(68-90-36-25-22-26-37-90)195-161(250)132(88(16)206)199-123(213)76-175-138(227)102(54-58-124(214)215)180-134(223)85(13)176-137(226)97(165)66-91-43-47-94(207)48-44-91)158(247)178-87(15)136(225)182-106(59-63-251-17)143(232)193-114(72-125(216)217)150(239)183-100(41-30-32-61-164)144(233)201-130(83(11)19-2)159(248)186-101(42-33-62-173-162(171)172)139(228)184-104(52-56-120(167)210)141(230)185-105(53-57-121(168)211)142(231)192-115(73-126(218)219)151(240)190-110(67-89-34-23-21-24-35-89)153(242)200-128(81(8)9)157(246)196-113(71-122(169)212)149(238)191-112(70-93-75-174-98-39-28-27-38-96(93)98)148(237)188-108(65-80(6)7)146(235)187-107(64-79(4)5)145(234)177-86(14)135(224)181-103(51-55-119(166)209)140(229)179-99(133(170)222)40-29-31-60-163/h21-28,34-39,43-50,75,79-88,97,99-118,128-132,174,204-208H,18-20,29-33,40-42,51-74,76-78,163-165H2,1-17H3,(H2,166,209)(H2,167,210)(H2,168,211)(H2,169,212)(H2,170,222)(H,175,227)(H,176,226)(H,177,234)(H,178,247)(H,179,229)(H,180,223)(H,181,224)(H,182,225)(H,183,239)(H,184,228)(H,185,230)(H,186,248)(H,187,235)(H,188,237)(H,189,241)(H,190,240)(H,191,238)(H,192,231)(H,193,232)(H,194,244)(H,195,250)(H,196,246)(H,197,236)(H,198,249)(H,199,213)(H,200,242)(H,201,233)(H,202,243)(H,203,245)(H,214,215)(H,216,217)(H,218,219)(H,220,221)(H4,171,172,173)/t82-,83-,84-,85-,86-,87-,88+,97-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,128-,129-,130-,131-,132-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKIQZMMRLNJEJ-HHXLJNLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CC=C(C=C6)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C162H245N41O47S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3551.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of GIP (1-30) Amide, Porcine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose-dependent insulinotropic polypeptide (GIP) is a primary incretin (B1656795) hormone released from the gastrointestinal tract following nutrient ingestion, playing a crucial role in postprandial glucose homeostasis. The porcine GIP (1-30) amide is a C-terminally truncated, biologically active fragment of the full-length GIP (1-42). This document provides a detailed examination of its mechanism of action, focusing on receptor binding, intracellular signaling cascades, and the key experimental methodologies used for its characterization. Porcine GIP (1-30) amide acts as a full and high-affinity agonist at the GIP receptor (GIPR), demonstrating comparable efficacy and potency to the native 42-amino acid peptide.[1][2][3][4] Its primary action is the glucose-dependent stimulation of insulin (B600854) secretion from pancreatic β-cells, mediated through the canonical Gαs-adenylyl cyclase-cAMP signaling pathway.

Core Mechanism of Action: GIP Receptor Activation

The biological effects of porcine GIP (1-30) amide are initiated by its binding to the GIP receptor (GIPR), a member of the Class B family of G protein-coupled receptors (GPCRs).[5][6] Structure-function analyses have confirmed that the C-terminal truncation at residue 30, followed by amidation, does not negatively impact receptor affinity or the efficacy of signal transduction.[2]

Receptor Binding and G-Protein Coupling

Upon binding of GIP (1-30) amide, the GIPR undergoes a conformational change that facilitates its coupling to a heterotrimeric Gs protein.[7] This interaction promotes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer.[7] The activated Gαs-GTP complex then serves as the primary effector for downstream signaling.

The cAMP Signaling Cascade

The dissociated, active Gαs subunit directly stimulates adenylyl cyclase (AC), an enzyme embedded in the plasma membrane.[5][7] Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5][8] The subsequent rise in intracellular cAMP concentration activates two key downstream effector proteins:

-

Protein Kinase A (PKA): cAMP binding to the regulatory subunits of PKA releases the active catalytic subunits. PKA then phosphorylates numerous intracellular substrates, including ion channels and proteins involved in exocytosis, which collectively contribute to the potentiation of insulin secretion.[7][8]

-

Exchange Protein Activated by cAMP 2 (Epac2): Also known as cAMP-GEFII, Epac2 is another critical sensor for cAMP.[7][8] Its activation contributes to the mobilization of intracellular calcium and enhances the exocytosis of insulin-containing granules in a PKA-independent manner.

This signaling cascade is strictly glucose-dependent; the insulinotropic effects of GIP are significantly amplified at elevated blood glucose concentrations.[6] Beyond its role in insulin secretion, GIPR activation has also been linked to anti-apoptotic pathways in pancreatic β-cells, promoting cell survival through the activation of the Akt/PKB signaling pathway.[8]

Receptor Desensitization and Internalization

Prolonged stimulation of the GIPR by an agonist like GIP (1-30) amide initiates regulatory mechanisms to prevent overstimulation. The agonist-occupied receptor is phosphorylated by G protein-coupled receptor kinases (GRKs).[9] This phosphorylation event promotes the recruitment of β-arrestin proteins.[5][9] The binding of β-arrestin sterically hinders further coupling of the receptor to Gαs, effectively desensitizing the signal.[5] Furthermore, β-arrestin is essential for mediating the internalization of the GIPR from the cell surface into endosomes, a process that is critical for regulating the number of available receptors and the overall cellular response.[5][9]

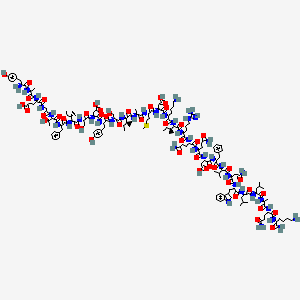

Signaling Pathway of GIP (1-30) Amide

Caption: GIPR activation by GIP (1-30) amide and downstream signaling.

Quantitative Pharmacological Data

The following table summarizes key quantitative parameters for the interaction of GIP agonists with the GIP receptor, derived from studies on cloned rat GIPR expressed in cell lines.

| Parameter | Ligand | Value | Receptor System | Reference |

| Binding Affinity (IC₅₀) | GIP | 1 - 8 nM | Rat GIPR in CHO-K1 cells | [2] |

| cAMP Production (EC₅₀) | GIP | 0.069 - 0.70 nM | Rat GIPR in CHO-K1 cells | [2] |

| Binding Affinity (Saturation) | ¹²⁵I-GIP | 200 - 300 pM (Kd) | Rat GIPR in COS-7 cells | [2] |

| Comment | Porcine GIP (1-30) amide | Comparable affinity and efficacy to full-length GIP (1-42) | Various | [1][2][3][4] |

Key Experimental Protocols

The characterization of GIP (1-30) amide's mechanism of action relies on robust in vitro assays to quantify receptor binding and functional downstream signaling.

GIP Receptor Binding Assay (Competitive)

This protocol determines the affinity of GIP (1-30) amide for the GIPR by measuring its ability to compete with a radiolabeled ligand.

-

Cell Culture: HEK293 or CHO cells stably expressing the GIP receptor are cultured to confluence in appropriate multi-well plates.

-

Assay Preparation: Cells are washed with a binding buffer (e.g., HBSS supplemented with BSA).

-

Competition Reaction: Cells are incubated with a constant, low concentration of a radiolabeled GIP tracer (e.g., ¹²⁵I-GIP) and increasing concentrations of unlabeled GIP (1-30) amide (the competitor).

-

Incubation: The reaction is incubated at a set temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Washing: Unbound radioligand is removed by washing the cells rapidly with ice-cold buffer.

-

Lysis and Detection: Cells are lysed, and the amount of bound radioactivity in the lysate is quantified using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. Non-linear regression is used to calculate the IC₅₀ value, which can be converted to an inhibition constant (Ki).

Intracellular cAMP Accumulation Assay (TR-FRET)

This functional assay quantifies the production of cAMP in response to GIPR activation, providing a measure of agonist potency (EC₅₀).[10]

-

Cell Plating: Cells expressing GIPR (e.g., HEK293-GIPR) are seeded into 96-well or 384-well assay plates and cultured overnight.[10][11]

-

Compound Preparation: A serial dilution of GIP (1-30) amide is prepared in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[10][12]

-

Cell Stimulation: The culture medium is removed, and cells are incubated with the various concentrations of GIP (1-30) amide for a defined period (e.g., 30 minutes) at 37°C.[11]

-

Cell Lysis and Reagent Addition: A lysis buffer containing the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reagents is added. These typically include a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[13]

-

Detection: Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the anti-cAMP antibody. When the donor and acceptor are in close proximity (low cellular cAMP), a FRET signal is generated. As cellular cAMP increases, the d2-cAMP is displaced, and the FRET signal decreases. The plate is read on an HTRF-compatible reader.[11][13]

-

Data Analysis: The HTRF signal is inversely proportional to the intracellular cAMP concentration. A dose-response curve is generated to determine the EC₅₀ value for GIP (1-30) amide.

Workflow for a cAMP Accumulation Assay

Caption: A typical experimental workflow for measuring cAMP production.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-function studies of the gastric inhibitory polypeptide/glucose dependent insulinotropic polypeptide (GIP) receptor - UBC Library Open Collections [open.library.ubc.ca]

- 3. abmole.com [abmole.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]

- 6. GIP (1-30) Human amide - SB PEPTIDE [sb-peptide.com]

- 7. academic.oup.com [academic.oup.com]

- 8. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. Regulation of GIP and GLP1 Receptor Cell Surface Expression by N-Glycosylation and Receptor Heteromerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding kinetics, bias, receptor internalization and effects on insulin secretion in vitro and in vivo of a novel GLP‐1R/GIPR dual agonist, HISHS‐2001 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

GIP (1-30) Amide, Porcine: A Deep Dive into its Beta-Cell Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the signaling pathway of porcine Gastric Inhibitory Polypeptide (GIP) (1-30) amide in pancreatic beta-cells. GIP (1-30) amide, a truncated form of the full-length GIP (1-42), is a potent insulinotropic agent, playing a crucial role in glucose homeostasis. This document details the molecular mechanisms initiated by GIP (1-30) amide binding to its receptor on beta-cells, leading to the potentiation of glucose-stimulated insulin (B600854) secretion and the promotion of beta-cell survival. We present a synthesis of current research, including quantitative data on receptor binding and downstream signaling events, detailed experimental protocols for studying this pathway, and visual diagrams to elucidate the complex interactions involved. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of diabetes, endocrinology, and metabolic diseases.

Introduction

Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone secreted from enteroendocrine K-cells in the upper small intestine in response to nutrient ingestion. The primary circulating and biologically active form is GIP (1-42). However, a C-terminally truncated form, GIP (1-30) amide, has been identified and shown to be a full agonist at the GIP receptor (GIPR) with comparable potency to its full-length counterpart.[1][2] This guide focuses specifically on the porcine variant of GIP (1-30) amide and its signaling cascade within pancreatic beta-cells, which are central to the regulation of blood glucose levels. Understanding this pathway is critical for the development of novel therapeutic strategies for type 2 diabetes.

The GIP (1-30) Amide Signaling Cascade in Beta-Cells

The signaling pathway of porcine GIP (1-30) amide in beta-cells is initiated by its binding to the GIP receptor, a class B G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular events that ultimately enhance insulin secretion and promote cell survival.

Receptor Binding and G-Protein Activation

Porcine GIP (1-30) amide binds to the human GIP receptor with high affinity. Upon binding, the GIPR undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gs protein dissociates its α-subunit (Gαs), which in turn activates adenylyl cyclase (AC).

The cAMP-PKA and cAMP-Epac2 Pathways

Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. The elevation of intracellular cAMP levels activates two main downstream effector pathways:

-

Protein Kinase A (PKA) Pathway: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits of PKA then phosphorylate a variety of target proteins involved in insulin granule exocytosis and gene transcription. A key target is the transcription factor cAMP response element-binding protein (CREB), which, upon phosphorylation, promotes the expression of genes involved in beta-cell function and survival.

-

Exchange Protein Directly Activated by cAMP (Epac2) Pathway: cAMP can also directly bind to and activate Epac2, a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1. Activated Epac2 promotes insulin granule exocytosis through mechanisms that are distinct from but complementary to the PKA pathway.

Downstream Effects on Insulin Secretion and Beta-Cell Survival

The activation of the PKA and Epac2 pathways by GIP (1-30) amide culminates in several crucial physiological responses in the beta-cell:

-

Potentiation of Glucose-Stimulated Insulin Secretion (GSIS): The GIP (1-30) amide signaling cascade enhances the beta-cell's response to glucose. This includes promoting the mobilization and fusion of insulin-containing granules with the plasma membrane, leading to a significant increase in insulin release.

-

Promotion of Beta-Cell Survival: By activating CREB and other pro-survival pathways, such as the ERK and Akt pathways, GIP (1-30) amide helps to protect beta-cells from apoptosis (programmed cell death). This is a critical function, as the loss of beta-cell mass is a hallmark of type 2 diabetes.

Crosstalk with other Signaling Pathways

The GIP (1-30) amide signaling pathway does not operate in isolation. There is significant crosstalk with other signaling pathways within the beta-cell, including those activated by glucose metabolism and other hormones. For instance, the rise in intracellular Ca2+ concentration initiated by glucose metabolism acts synergistically with the cAMP signaling cascade to amplify insulin secretion.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of GIP (1-30) amide with the GIP receptor and its downstream effects.

| Ligand | Receptor | Cell Type | Parameter | Value | Reference |

| Porcine GIP (1-30) amide | Human GIPR | CHL cells | Kd | 1.13 ± 0.1 x 10⁻⁸ M | [3] |

| Human GIP (1-30) amide | Human GIPR | COS-7 | Ki | 0.75 nM | [4] |

Table 1: Binding Affinity of GIP (1-30) Amide to the GIP Receptor.

| Ligand | Effect | Cell Line | Parameter | Value | Reference |

| D-Ala²-GIP (1-30) | Inhibition of Apoptosis | INS-1 | EC50 | 978 ± 134 pM | [5][6] |

| Human GIP (1-30) amide | cAMP Accumulation | COS-7 | EC50 | 11.2 pM | [4] |

Table 2: Functional Potency of GIP (1-30) Amide Analogs.

Experimental Protocols

This section provides an overview of key experimental protocols used to study the GIP (1-30) amide signaling pathway in beta-cells.

Islet Perifusion Assay for Insulin Secretion

This protocol is used to measure dynamic insulin secretion from isolated pancreatic islets in response to various stimuli, including GIP (1-30) amide.

Materials:

-

Isolated pancreatic islets (e.g., from mouse or human)

-

Perifusion system with chambers, pumps, and fraction collector

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

-

GIP (1-30) amide, porcine

-

Insulin ELISA kit

Procedure:

-

Islet Preparation: Isolate pancreatic islets using collagenase digestion and hand-picking.

-

Perifusion System Setup: Assemble the perifusion system and equilibrate with low-glucose KRB buffer at 37°C.

-

Islet Loading: Load a known number of islets into the perifusion chambers.

-

Basal Secretion: Perifuse the islets with low-glucose KRB buffer to establish a baseline insulin secretion rate. Collect fractions at regular intervals.

-

Stimulation: Switch to a high-glucose KRB buffer containing the desired concentration of GIP (1-30) amide. Continue collecting fractions.

-

Return to Basal: Switch back to low-glucose KRB buffer to observe the return to baseline secretion.

-

Insulin Measurement: Measure the insulin concentration in each collected fraction using an insulin ELISA kit.

-

Data Analysis: Plot insulin secretion over time to visualize the secretory response to GIP (1-30) amide.

Measurement of Intracellular cAMP Levels

This protocol describes a common method for quantifying changes in intracellular cAMP levels in beta-cells following stimulation with GIP (1-30) amide.

Materials:

-

Beta-cell line (e.g., INS-1E, MIN6) or primary islets

-

Culture medium

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., ELISA-based or FRET-based)

-

Lysis buffer

Procedure:

-

Cell Culture: Culture beta-cells to the desired confluency.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.

-

Stimulation: Treat the cells with different concentrations of GIP (1-30) amide for a defined period.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Generate a dose-response curve to determine the EC50 of GIP (1-30) amide for cAMP production.

Assessment of Beta-Cell Apoptosis

This protocol outlines a method to evaluate the anti-apoptotic effects of GIP (1-30) amide on beta-cells.

Materials:

-

Beta-cell line or primary islets

-

Culture medium

-

Apoptosis-inducing agent (e.g., staurosporine, cytokines)

-

This compound

-

Apoptosis detection kit (e.g., Caspase-3/7 activity assay, TUNEL assay)

Procedure:

-

Cell Culture and Treatment: Culture beta-cells and treat them with an apoptosis-inducing agent in the presence or absence of GIP (1-30) amide.

-

Incubation: Incubate the cells for a period sufficient to induce apoptosis.

-

Apoptosis Measurement: Measure the extent of apoptosis using a chosen detection method. For example, a Caspase-3/7 activity assay measures the activity of key executioner caspases, while a TUNEL assay detects DNA fragmentation characteristic of apoptosis.

-

Data Analysis: Compare the levels of apoptosis in cells treated with the apoptosis-inducer alone versus those co-treated with GIP (1-30) amide to determine its protective effect.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the GIP (1-30) amide signaling pathway and a typical experimental workflow.

GIP (1-30) amide signaling pathway in pancreatic beta-cells.

Experimental workflow for islet perifusion assay.

Conclusion

Porcine GIP (1-30) amide is a potent agonist of the GIP receptor in pancreatic beta-cells, activating a signaling cascade that plays a vital role in glucose homeostasis. Its ability to enhance glucose-stimulated insulin secretion and promote beta-cell survival makes it and its analogs attractive candidates for the development of novel therapies for type 2 diabetes. This technical guide has provided a detailed overview of the GIP (1-30) amide signaling pathway, supported by quantitative data, experimental protocols, and visual diagrams. Further research into the nuanced aspects of this pathway, including its interaction with other signaling networks and the long-term consequences of its activation, will be crucial for translating our understanding into effective clinical applications.

References

- 1. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Tirzepatide, GIP(1-42) and GIP(1-30) display unique signaling profiles at two common GIP receptor variants, E354 and Q354 [frontiersin.org]

- 3. Molecular cloning, functional expression, and signal transduction of the GIP-receptor cloned from a human insulinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N‐terminally and C‐terminally truncated forms of glucose‐dependent insulinotropic polypeptide are high‐affinity competitive antagonists of the human GIP receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A GIP Receptor Agonist Exhibits β-Cell Anti-Apoptotic Actions in Rat Models of Diabetes Resulting in Improved β-Cell Function and Glycemic Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A GIP Receptor Agonist Exhibits β-Cell Anti-Apoptotic Actions in Rat Models of Diabetes Resulting in Improved β-Cell Function and Glycemic Control | PLOS One [journals.plos.org]

An In-depth Technical Guide on the Function of GIP (1-30) Amide, Porcine in Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-dependent insulinotropic polypeptide (GIP) is a crucial incretin (B1656795) hormone involved in the regulation of postprandial glucose homeostasis. While the full-length 42-amino acid peptide, GIP (1-42), is the predominantly studied form, a naturally occurring, C-terminally truncated variant, GIP (1-30) amide, has been identified and characterized. This technical guide provides a comprehensive overview of the function of porcine GIP (1-30) amide in glucose metabolism, with a focus on its interaction with the GIP receptor, its insulinotropic effects, and the underlying signaling mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, diabetes, and drug development.

Core Function in Glucose Metabolism

Porcine GIP (1-30) amide is a potent agonist of the GIP receptor, exhibiting a high affinity comparable to that of the native GIP (1-42).[1] Its primary role in glucose metabolism is the stimulation of insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. This means that its insulinotropic effect is significantly augmented in the presence of elevated blood glucose levels, a key characteristic of an incretin hormone.[2][3]

Studies have demonstrated that GIP (1-30) amide and GIP (1-42) are equipotent in stimulating insulin release from the perfused mouse pancreas.[4][5] Furthermore, both peptides have been shown to be equally effective in stimulating proinsulin gene transcription, indicating a role for GIP (1-30) amide in not only the release but also the synthesis of insulin.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of porcine GIP (1-30) amide in glucose metabolism.

Table 1: GIP Receptor Binding Affinity

| Ligand | Receptor Source | Binding Assay | Dissociation Constant (Kd) | Reference |

| Porcine GIP (1-30) amide | Hamster Insulinoma Membranes | Competitive Radioligand Binding | Not specified, but competitively inhibited 125I-GIP binding from 10⁻¹⁰ to 10⁻⁶ M | [6] |

Table 2: Insulin Secretion from Perfused Pancreas

| Peptide | Species | Glucose Concentration | Insulinotropic Action | Reference |

| Porcine GIP (1-30) amide | Mouse | High | Equipotent to GIP (1-42) | [4][5] |

| Porcine GIP (1-42) | Mouse | High | Equipotent to GIP (1-30) amide | [4][5] |

Table 3: In Vivo Effects on Glucose Metabolism in Rodent Models

| Peptide | Animal Model | Administration | Effect on Glucose Tolerance | Effect on Insulin Secretion | Reference |

| PEGylated [D-Ala²]GIP(1-30) | Low-dose streptozotocin-induced diabetic mice | Intraperitoneal | Improved | Not specified, but inhibited β-cell apoptosis and α-cell expansion | [3] |

| Porcine GIP (1-42) | Normal and Obese Diabetic Rats | Subcutaneous | Improved | Increased | [7] |

Signaling Pathways

The biological effects of GIP (1-30) amide are mediated through its interaction with the GIP receptor (GIPR), a class B G-protein coupled receptor (GPCR).[8] The binding of GIP (1-30) amide to the GIPR on pancreatic β-cells initiates a cascade of intracellular signaling events that culminate in the potentiation of glucose-stimulated insulin secretion.

GIP Receptor Activation and Downstream Signaling

dot

Caption: GIP (1-30) amide signaling cascade in pancreatic β-cells.

The primary signaling pathway involves the activation of adenylyl cyclase by the Gs alpha subunit of the G-protein coupled to the GIPR.[8] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9][10] cAMP then activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[9][10]

-

PKA-dependent pathway: PKA phosphorylates several key proteins involved in the insulin exocytosis machinery, such as components of the SNARE complex (e.g., SNAP25) and their regulatory proteins (e.g., tomosyn).[11] PKA also potentiates the opening of voltage-gated L-type Ca²⁺ channels, leading to an influx of calcium which is a critical trigger for insulin granule fusion with the plasma membrane.[12]

-

Epac2-dependent pathway: Epac2 is a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1. The Epac2 pathway is also involved in the mobilization and fusion of insulin granules, acting in concert with the PKA pathway to enhance insulin secretion.[13]

Experimental Protocols

Perifusion of Isolated Pancreatic Islets

This protocol describes a general method for assessing the insulinotropic effect of GIP (1-30) amide on isolated pancreatic islets.

dot

Caption: Workflow for islet perifusion experiment.

Materials:

-

Isolated pancreatic islets (e.g., from mouse or rat)

-

Krebs-Ringer bicarbonate buffer (KRBB) supplemented with appropriate concentrations of glucose

-

Porcine GIP (1-30) amide

-

Perifusion system with chambers, pumps, and fraction collector

-

Insulin ELISA kit

Procedure:

-

Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method and purify them. Culture the islets overnight to allow for recovery.

-

Perifusion Setup: Prepare KRBB with low (basal) and high (stimulatory) glucose concentrations. Dissolve porcine GIP (1-30) amide in the high glucose buffer to the desired concentrations.

-

Islet Loading: A known number of islets are placed in the perifusion chambers.

-

Equilibration: The islets are perifused with basal glucose buffer for a period to establish a stable baseline of insulin secretion.

-

Stimulation: The perifusion buffer is switched to the high glucose buffer containing GIP (1-30) amide.

-

Fraction Collection: Fractions of the perifusate are collected at regular intervals throughout the experiment.

-

Washout: The buffer is switched back to the basal glucose buffer to observe the return to baseline secretion.

-

Insulin Measurement: The insulin concentration in each collected fraction is determined using an ELISA.

Competitive Radioligand Binding Assay

This protocol outlines a general method to determine the binding affinity of GIP (1-30) amide to the GIP receptor.

dot

Caption: Workflow for competitive binding assay.

Materials:

-

Cell membranes expressing the GIP receptor

-

Radiolabeled GIP (e.g., ¹²⁵I-GIP)

-

Unlabeled porcine GIP (1-30) amide (competitor)

-

Binding buffer

-

Filtration apparatus and filters

-

Gamma counter

Procedure:

-

Incubation: A fixed amount of cell membranes is incubated with a constant concentration of radiolabeled GIP and increasing concentrations of unlabeled porcine GIP (1-30) amide.

-

Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.

-

Separation: The reaction mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) is determined, and from this, the inhibition constant (Ki) and dissociation constant (Kd) can be calculated.[6]

Conclusion

Porcine GIP (1-30) amide is a physiologically relevant and potent insulinotropic agent that acts as a full agonist at the GIP receptor. Its ability to stimulate glucose-dependent insulin secretion with an efficacy comparable to the full-length GIP (1-42) underscores its importance in the regulation of glucose homeostasis. The detailed understanding of its mechanism of action, from receptor binding to the intricate downstream signaling pathways, provides a solid foundation for further research and the development of novel therapeutic strategies for metabolic disorders such as type 2 diabetes. This technical guide serves as a comprehensive resource to aid in these endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glucose-dependent insulinotropic polypeptide (GIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. [Demonstration of specific receptors for gastric inhibitory peptide (GIP)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Cell–Specific Protein Kinase A Activation Enhances the Efficiency of Glucose Control by Increasing Acute-Phase Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

The Insulinotropic Role of Porcine GIP (1-30) Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-dependent insulinotropic polypeptide (GIP) is a key incretin (B1656795) hormone, released from intestinal K-cells in response to nutrient ingestion, that plays a vital role in glucose homeostasis. While the full-length 42-amino acid peptide, GIP (1-42), is the most studied form, a naturally occurring, truncated variant, GIP (1-30) amide, has emerged as a potent insulin (B600854) secretagogue. This technical guide provides an in-depth analysis of the role of porcine GIP (1-30) amide in insulin secretion, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways to support further research and therapeutic development.

Core Function and Efficacy

Porcine GIP (1-30) amide is a full agonist of the GIP receptor, exhibiting high affinity comparable to the native GIP (1-42).[1][2] Studies have consistently demonstrated its potent stimulatory effect on insulin secretion in a glucose-dependent manner.[1][2][3] This insulinotropic action is equipotent to that of GIP (1-42), as observed in the perfused mouse and rat pancreas.[4][5] The biological activity of GIP (1-30) amide underscores its physiological relevance and its potential as a therapeutic agent.

Quantitative Data on Insulin Secretion

The following tables summarize the quantitative effects of porcine GIP (1-30) amide and its analogues on insulin secretion and related metabolic parameters from various experimental models.

Table 1: In Vitro and Ex Vivo Insulinotropic Effects of GIP (1-30) Amide

| Experimental Model | GIP Form | Concentration/Dose | Key Findings | Reference(s) |

| Perfused Mouse Pancreas | Amidated GIP (1-30) vs. GIP (1-42) | Not specified | Equipotent insulinotropic actions. | [4] |

| Perfused Rat Pancreas | GIP (1-30) | Not specified | Retained strong insulinotropic activity. | [6] |

| Clonal Insulin-Secreting Cell Lines (RIN 1046-38) | GIP (1-30) vs. GIP (1-42) | Not specified | Identical stimulation of insulin release. | [7] |

| Isolated Perfused Porcine Pancreas | Porcine GIP | 250, 500, 1,000, 2,000 pg/ml | Dose-dependent increase in insulin release. | [8] |

Table 2: In Vivo Effects of GIP (1-30) Amide Analogues on Glucose Homeostasis in High-Fat Fed Mice

| GIP Analogue | Dosing Regimen | Duration | Key Findings | Reference(s) |

| [d-Ala2]GIP(1–30) | Twice-daily injection | 42 days | - Significantly lowered non-fasting glucose levels. - Significantly elevated plasma insulin levels. - Improved glucose response to an intraperitoneal glucose load. | [5] |

| [d-Ala2]GIP(1–42) | Twice-daily injection | 42 days | - Significantly lowered non-fasting glucose levels. - Significantly elevated plasma insulin levels. - Improved glucose response to an intraperitoneal glucose load. | [5] |

Signaling Pathways in Insulin Secretion

The insulinotropic effects of GIP (1-30) amide are mediated through the GIP receptor (GIPR), a class B G protein-coupled receptor located on pancreatic β-cells.[9][10] Activation of the GIPR initiates a cascade of intracellular signaling events, with the canonical pathway involving the activation of adenylyl cyclase and the subsequent increase in cyclic adenosine (B11128) monophosphate (cAMP).[9][10][11][12]

GIPR-cAMP-PKA Signaling Pathway

The primary signaling cascade initiated by GIP (1-30) amide binding to its receptor is depicted below. This pathway is central to the glucose-dependent potentiation of insulin secretion.

Downstream and Non-Canonical Pathways

Beyond the primary cAMP-PKA pathway, GIPR activation can also engage other signaling molecules that contribute to β-cell function, proliferation, and survival. These include the mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2, and the Akt/PKB pathway.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of experimental protocols used to investigate the effects of porcine GIP.

Isolated Perfused Pancreas

This ex vivo technique allows for the direct assessment of secretagogue effects on pancreatic hormone secretion without systemic influences.

-

Subjects: Studies have utilized pancreas from various species, including pigs, mice, and rats.[4][6][8]

-

Perfusate: The perfusate typically consists of a buffered salt solution containing glucose at varying concentrations to study glucose-dependency.

-

GIP Administration: Porcine GIP is infused at physiological and pharmacological concentrations to determine dose-response relationships.[8] For instance, concentrations ranging from 250 to 2,000 pg/ml have been used in porcine pancreas perfusion.[8]

-

Measurements: The collected effluent is analyzed for insulin, C-peptide, and glucagon (B607659) concentrations using methods like radioimmunoassay (RIA) or ELISA.

In Vivo Infusion Studies

In vivo studies in animal models, such as pigs, are essential for understanding the systemic effects of GIP.

-

Animal Model: Domestic pigs are a relevant large animal model for studying GIP pharmacology.[13]

-

Procedure: Following an overnight fast, animals are infused with porcine GIP and glucose.[13] Control groups receive only a glucose infusion.

-

Dosage: The infusion rate and duration are critical parameters. For example, a study in pigs involved a continuous infusion to achieve steady-state plasma concentrations.[13]

-

Blood Sampling: Blood samples are collected at regular intervals to measure plasma concentrations of GIP, insulin, C-peptide, and glucose.[13]

-

Pharmacokinetic Analysis: Data from these studies can be used to model the pharmacokinetics of GIP, including its plasma half-life, which for porcine GIP in pigs was determined to be between 34-35 minutes.[13]

Conclusion

Porcine GIP (1-30) amide is a potent, naturally occurring insulinotropic hormone with efficacy equivalent to its longer counterpart, GIP (1-42). Its mechanism of action through the GIPR and downstream cAMP-PKA signaling is well-established, with additional pathways contributing to the overall beneficial effects on β-cell function and survival. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals. Further investigation into the therapeutic potential of stable analogues of GIP (1-30) amide is warranted, given its significant role in regulating insulin secretion and glucose homeostasis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amsbio.com [amsbio.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of GIP(1-30) and GIP(1-42) as stimulators of proinsulin gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Secretory effects of gastric inhibitory polypeptide on the isolated perfused porcine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. The effects of porcine GIP on insulin secretion and glucose clearance in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

GIP (1-30) Amide, Porcine as a GIP Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of porcine Gastric Inhibitory Polypeptide (1-30) amide [GIP (1-30) amide] as a potent agonist for the GIP receptor (GIPR). This document details its binding affinity, functional potency, and the key experimental protocols used for its characterization. Visualizations of critical signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding.

Introduction

Gastric Inhibitory Polypeptide (GIP) is an incretin (B1656795) hormone released from enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion. It plays a crucial role in glucose homeostasis by potentiating glucose-dependent insulin (B600854) secretion from pancreatic β-cells. The GIP receptor is a class B G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Porcine GIP (1-30) amide is a naturally occurring, truncated form of the full-length GIP (1-42). It has been demonstrated to be a full and high-affinity agonist of the GIP receptor, exhibiting comparable potency and efficacy to the native GIP (1-42) peptide.[1][2][3][4] This makes it a valuable tool for studying GIP receptor pharmacology and a potential therapeutic agent for metabolic disorders.

Quantitative Data

The following tables summarize the quantitative data for porcine and human GIP (1-30) amide's interaction with the GIP receptor.

Table 1: GIP Receptor Binding Affinity

| Ligand | Cell Line | Radioligand | Kd (nM) | Ki (nM) | IC50 (nM) | Reference |

| Porcine GIP (1-30) | CHL cells | 125I-Human GIP (1-42) | 1.13 ± 0.1 x 10-8 M | - | - | [] |

| Human GIP (1-30)NH2 | COS-7 cells | 125I-GIP (1-42) | - | 0.75 | 0.89 | [2] |

| Human GIP (1-42) | COS-7 cells | 125I-GIP (1-42) | - | - | 0.67 | [2] |

Table 2: GIP Receptor Functional Potency (cAMP Accumulation)

| Ligand | Cell Line | EC50 | Reference |

| Human GIP (1-42) | CHL cells | 1.29 x 10-13 M | [] |

| Human GIP (1-30)NH2 | COS-7 cells | 11.2 pM | [2] |

| Human GIP (1-42) | COS-7 cells | 6.0 pM | [2] |

GIP Receptor Signaling Pathway

Activation of the GIP receptor by GIP (1-30) amide initiates a signaling cascade that is fundamental to its insulinotropic effects. The primary pathway involves the activation of adenylyl cyclase and the production of cAMP.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize GIP (1-30) amide as a GIP receptor agonist.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled ligand (porcine GIP (1-30) amide) by measuring its ability to compete with a radiolabeled ligand for binding to the GIP receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing the GIP receptor (e.g., transiently transfected COS-7 cells or stably transfected CHL cells).

-

Radioligand: 125I-labeled GIP (1-42).

-

Unlabeled Ligand: Porcine GIP (1-30) amide.

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 0.5 mM EDTA, 10 mM MgCl2.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of unlabeled GIP (1-42) (e.g., 1 µM).

-

Filtration Apparatus: 96-well filter plates (e.g., GF/C filters presoaked in 0.5% polyethyleneimine).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the GIP receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A serial dilution of unlabeled porcine GIP (1-30) amide or buffer (for total binding) or a saturating concentration of unlabeled GIP (1-42) (for non-specific binding).

-

A fixed concentration of 125I-GIP (1-42).

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of the unlabeled ligand.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of GIP (1-30) amide to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50).

Materials:

-

Cells: Whole cells expressing the GIP receptor (e.g., transiently transfected COS-7 or HEK293 cells).

-

Agonist: Porcine GIP (1-30) amide.

-

Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) or DMEM.

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

Lysis Buffer.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Seeding: Seed GIPR-expressing cells into a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Replace the culture medium with stimulation buffer containing a PDE inhibitor (e.g., IBMX) and incubate for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add serial dilutions of porcine GIP (1-30) amide to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

cAMP Detection: Measure the intracellular cAMP concentration in the cell lysates using the chosen detection method.

-

Data Analysis:

-

Plot the cAMP concentration as a function of the log concentration of porcine GIP (1-30) amide.

-

Fit a sigmoidal dose-response curve to the data to determine the EC50 value.

-

In Vivo Oral Glucose Tolerance Test (OGTT)

This in vivo assay assesses the effect of porcine GIP (1-30) amide on glucose disposal in a living organism.

Materials:

-

Animal Model: e.g., Wistar rats or C57BL/6 mice.

-

Test Substance: Porcine GIP (1-30) amide dissolved in a suitable vehicle (e.g., saline).

-

Glucose Solution: A concentrated glucose solution for oral gavage.

-

Blood Glucose Meter.

-

Blood Collection Supplies: e.g., heparinized capillary tubes.

Procedure:

-

Animal Acclimation and Fasting: Acclimate the animals to the experimental conditions and fast them overnight (e.g., 12-16 hours) with free access to water.

-

Baseline Blood Glucose: Take a baseline blood sample from the tail vein to measure fasting blood glucose levels (t=0).

-

Substance Administration: Administer porcine GIP (1-30) amide or vehicle via a suitable route (e.g., subcutaneous or intraperitoneal injection).

-

Glucose Challenge: After a short interval (e.g., 15-30 minutes), administer an oral glucose load (e.g., 1-2 g/kg body weight) via gavage.

-

Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose concentrations.

-

Data Analysis:

-

Plot the mean blood glucose concentration at each time point for the treatment and vehicle control groups.

-

Calculate the area under the curve (AUC) for the glucose excursion for each animal.

-

Compare the AUC values between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA) to determine if porcine GIP (1-30) amide significantly improves glucose tolerance.

-

Conclusion

Porcine GIP (1-30) amide is a potent and full agonist of the GIP receptor, with binding affinity and functional potency comparable to the native GIP (1-42) peptide. The experimental protocols detailed in this guide provide a robust framework for the characterization of GIPR agonists. The data and methodologies presented herein are intended to support researchers and drug development professionals in their investigation of the GIP system and its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N‐terminally and C‐terminally truncated forms of glucose‐dependent insulinotropic polypeptide are high‐affinity competitive antagonists of the human GIP receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucose-dependent insulinotropic polypeptide (GIP) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physiological Effects of Truncated Porcine Gastric Inhibitory Polypeptide (GIP)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gastric Inhibitory Polypeptide (GIP), an incretin (B1656795) hormone secreted from intestinal K-cells, plays a crucial role in postprandial glucose homeostasis. The full-length, biologically active form, GIP(1-42), is rapidly cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV), yielding the N-terminally truncated metabolite GIP(3-42). This truncation significantly alters the peptide's physiological activity, transforming it from a potent agonist to a weak antagonist or, in many physiological contexts, an inactive metabolite. This guide provides an in-depth technical overview of the physiological effects of truncated porcine GIP, with a focus on GIP(3-42), summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. Understanding the nuanced effects of GIP truncation is critical for the development of novel therapeutics targeting the GIP system for metabolic diseases.

Receptor Binding and Activation

The primary physiological effects of GIP are mediated through its interaction with the GIP receptor (GIPR), a member of the G protein-coupled receptor family B1. Truncation of the N-terminus of GIP has a profound impact on its ability to bind to and activate the GIPR.

Quantitative Data on Receptor Binding and Activation

The following table summarizes the key quantitative parameters for full-length and truncated porcine GIP in various in vitro systems.

| Peptide | Cell Line | Receptor | Assay Type | Parameter | Value | Reference |

| Porcine GIP(1-42) | COS-7 | Human GIPR | Competition Binding | IC50 | 5.2 nM | [1][2] |

| Porcine GIP(3-42) | COS-7 | Human GIPR | Competition Binding | IC50 | 22 nM | [1][2] |

| Porcine GIP(1-42) | COS-7 | Human GIPR | cAMP Accumulation | EC50 | 13.5 pM | [1][2] |

| Porcine GIP(3-42) | COS-7 | Human GIPR | cAMP Accumulation | Agonist Effect | No effect up to 1 µM | [1][2] |

| Porcine GIP(3-42) | COS-7 | Human GIPR | cAMP Antagonism (vs 10 pM GIP(1-42)) | IC50 | 92 nM | [2] |

| Porcine GIP(3-42) | COS-7 | Human GIPR | cAMP Antagonism (vs 1 nM GIP(1-42)) | IC50 | 731 nM | [2] |

| Porcine GIP(3-42) | Isolated Perfused Rat Pancreas | Rat GIPR | Insulin (B600854) Secretion Antagonism (vs 1 nM GIP(1-42)) | IC50 | 138 nM | [1][2] |

In Vitro and In Vivo Physiological Effects

The altered receptor interaction of truncated GIP translates to distinct physiological effects, particularly concerning insulin and glucagon (B607659) secretion and overall glucose metabolism.

Effects on Insulin Secretion

While full-length GIP(1-42) is a potent stimulator of glucose-dependent insulin secretion, the N-terminally truncated GIP(3-42) is largely devoid of insulinotropic activity.[1] In fact, at high concentrations, it can act as a weak antagonist to the insulinotropic effects of the full-length peptide in vitro.[1][2] However, in vivo studies in anesthetized pigs have shown that at physiological concentrations, GIP(3-42) does not antagonize the insulinotropic effects of GIP(1-42).[1][2]

Quantitative Data on Insulin and Glucagon Responses

| Species | Model | Treatment | Effect on Insulin | Effect on Glucagon | Glucose Response | Reference |

| Rat | Isolated Perfused Pancreas | GIP(3-42) alone | No effect | Not specified | Not applicable | [1][2] |

| Rat | Isolated Perfused Pancreas | GIP(1-42) + GIP(3-42) (>50-fold molar excess) | Reduced response to GIP(1-42) | Not specified | Not applicable | [1][2] |

| Pig | Anesthetized, with DPP-IV inhibition | Co-infusion of GIP(1-42) and GIP(3-42) at postprandial concentrations | Identical to GIP(1-42) alone | Identical to GIP(1-42) alone | Identical to GIP(1-42) alone | [1][2] |

Experimental Protocols

GIP Receptor Binding Assay (Competition)

Objective: To determine the binding affinity (IC50) of truncated GIP peptides to the GIP receptor.

Methodology:

-

Cell Culture and Transfection: COS-7 cells are transiently transfected with a plasmid encoding the human GIP receptor.[1][2][3]

-

Radioligand: 125I-labeled GIP(1-42) or GIP(1-30)NH2 is used as the radioligand.[3]

-

Competition Assay: Transfected cells are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor peptides (e.g., porcine GIP(1-42) and GIP(3-42)).[3]

-

Incubation and Washing: The incubation is carried out at a specified temperature and duration to reach equilibrium. The cells are then washed to remove unbound radioligand.

-

Detection: The amount of bound radioactivity is quantified using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.[1][2]

cAMP Accumulation Assay

Objective: To assess the agonist or antagonist activity of truncated GIP peptides on GIPR-mediated signaling.

Methodology:

-

Cell Culture and Transfection: COS-7 cells are transiently transfected with the human GIP receptor.[1][2][3]

-

Stimulation: The transfected cells are incubated with various concentrations of the test peptides (e.g., GIP(1-42), GIP(3-42)) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Antagonism Assay: To test for antagonism, cells are co-incubated with a fixed concentration of GIP(1-42) and increasing concentrations of the potential antagonist (e.g., GIP(3-42)).[2]

-

Lysis and Detection: After stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

-

Data Analysis: For agonist activity, the EC50 value (the concentration of the peptide that produces 50% of the maximal response) is determined. For antagonist activity, the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) is calculated.[1][2]

Isolated Perfused Rat Pancreas

Objective: To evaluate the direct effects of truncated GIP on insulin and glucagon secretion from the pancreas.

Methodology:

-

Surgical Preparation: The pancreas of a rat is surgically isolated and perfused via the celiac and superior mesenteric arteries with a Krebs-Ringer bicarbonate buffer containing glucose and other nutrients.

-

Peptide Infusion: Test peptides (e.g., GIP(1-42), GIP(3-42)) are infused into the arterial line at specified concentrations and for a defined duration.

-

Effluent Collection: The venous effluent from the portal vein is collected in fractions over time.

-

Hormone Measurement: The concentrations of insulin and glucagon in the collected fractions are measured by RIA or ELISA.

-

Data Analysis: The hormone secretion rates are calculated and plotted over time to assess the secretory response to the infused peptides.[1][2]

In Vivo Studies in Anesthetized Pigs

Objective: To investigate the physiological effects of truncated GIP on glucose metabolism, insulin, and glucagon secretion in a large animal model.

Methodology:

-

Animal Preparation: Pigs are anesthetized, and catheters are placed for intravenous infusions and blood sampling.

-

DPP-IV Inhibition: A DPP-IV inhibitor (e.g., valine-pyrrolidide) is administered to prevent the degradation of infused GIP(1-42).[1]

-

Infusions: An intravenous glucose infusion is given to stimulate insulin secretion. GIP(1-42) is infused alone or in combination with GIP(3-42) at rates designed to mimic postprandial concentrations.[1][2]

-

Blood Sampling: Blood samples are collected at regular intervals throughout the experiment.

-

Biochemical Analysis: Plasma concentrations of glucose, insulin, and glucagon are measured.

-

Data Analysis: The time courses of plasma glucose, insulin, and glucagon are plotted and compared between the different infusion protocols to determine the in vivo effects of GIP(3-42).[1][2]

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The N-terminal truncation of porcine GIP(1-42) to GIP(3-42) by DPP-IV dramatically alters its physiological function. While GIP(3-42) can act as a weak competitive antagonist at the GIP receptor in vitro at high concentrations, in vivo studies in pigs suggest that it does not function as a physiological antagonist at postprandial concentrations.[1][2] These findings underscore the importance of the first two N-terminal amino acids for the potent agonist activity of GIP. For researchers and drug development professionals, this highlights the critical need to consider the metabolic stability of GIP analogues and the specific biological activities of their metabolites when designing novel incretin-based therapies. The detailed methodologies and quantitative data presented in this guide provide a foundational resource for further investigation into the complex physiology of the GIP system.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-terminally and C-terminally truncated forms of glucose-dependent insulinotropic polypeptide are high-affinity competitive antagonists of the human GIP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GIP (1-30) Amide, Porcine, and its Role in cAMP Production

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the porcine-derived peptide, GIP (1-30) amide, its interaction with the Glucose-dependent Insulinotropic Polypeptide (GIP) receptor, and the subsequent intracellular signaling cascade culminating in the production of cyclic adenosine (B11128) monophosphate (cAMP). It includes quantitative data, detailed experimental protocols, and visual diagrams of the core biological and experimental processes.

Introduction: GIP (1-30) Amide, Porcine

Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone released from enteroendocrine K cells in the upper small intestine following nutrient ingestion.[1][2] The primary active form is a 42-amino acid peptide, GIP (1-42).[3] However, alternative post-translational processing of pro-GIP can yield a C-terminally truncated form, GIP (1-30) amide.[4]

This compound, is a full and high-affinity agonist for the GIP receptor, demonstrating potency and efficacy comparable to the native GIP (1-42) peptide.[5][6][7] Its ability to stimulate insulin (B600854) secretion in a glucose-dependent manner makes it and the GIP receptor pathway significant targets in metabolic disease research.[7] A primary mechanism of its action is the stimulation of intracellular cAMP production, a key second messenger in cellular signaling.[1]

GIP Receptor Signaling Pathway to cAMP Production

The biological actions of GIP (1-30) amide are mediated by the GIP receptor (GIPR), a member of the class B G-protein coupled receptor (GPCR) family.[4] The signaling cascade is initiated by the binding of the agonist to the receptor, which leads to a series of intracellular events.

-

Receptor Activation: GIP (1-30) amide binds to the GIPR on the cell surface.

-

G-Protein Coupling: This binding induces a conformational change in the receptor, causing it to couple primarily with the stimulatory G-protein, Gαs.[4][8]

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.[1][4]

-

cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][4]

-

Downstream Effects: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately mediating the physiological effects of GIP, such as potentiating insulin secretion in pancreatic β-cells.[1][4]

Caption: GIPR Signaling Pathway leading to cAMP production.

Quantitative Data: Potency of GIP Peptides in cAMP Production

The potency of GIP (1-30) amide in stimulating cAMP production is typically quantified by its half-maximal effective concentration (EC50). As demonstrated in multiple studies, the potency of GIP (1-30) amide is comparable to that of the full-length GIP (1-42).[9][10] The table below summarizes key quantitative findings from the literature.

| Ligand | Cell System / Receptor | EC50 Value | Reference |

| Human GIP (1-30)NH₂ | COS-7 cells transiently transfected with human GIP receptor | 11.2 pM | [11] |

| Human GIP (1-42) | COS-7 cells transiently transfected with human GIP receptor | 6.0 pM | [11] |

| Porcine GIP | CHO-K1 cells stably expressing rat GIP receptor | 0.069 - 0.70 nM | [5] |

| GIP | Chinese hamster fibroblasts with wild-type GIP receptor | 3.63 nmol/l (3.63 nM) | [12] |

Note: There is high homology between porcine and human GIP, and studies have shown equivalent signaling responses.[5]

Experimental Protocols for Measuring cAMP Production

Measuring the intracellular accumulation of cAMP is a robust and standard method for assessing the activation of the GIP receptor by agonists like GIP (1-30) amide.[13] A variety of commercially available assay kits simplify this process.[8][14][15] Below is a generalized protocol followed by descriptions of common detection methodologies.

Generalized Experimental Protocol

-

Cell Culture and Seeding:

-

Compound Preparation:

-

Prepare a stock solution of this compound, in an appropriate buffer.

-

Perform a serial dilution of the peptide to create a range of concentrations for generating a dose-response curve.

-

-

Cell Stimulation:

-

Remove the culture medium from the cells.

-

Add the diluted GIP (1-30) amide solutions to the respective wells. Include a negative control (vehicle only) and a positive control (e.g., a known agonist like full-length GIP or forskolin).

-

Incubate the plate at 37°C for a specified period (e.g., 5 hours, though this can vary depending on the assay).[15]

-

-

cAMP Detection:

-

Lyse the cells (if required by the assay chemistry).

-

Add the detection reagents as per the manufacturer's instructions. These reagents will generate a signal (e.g., chemiluminescence, fluorescence) that correlates with the intracellular cAMP concentration.

-

-

Data Acquisition and Analysis:

-

Read the plate using a suitable microplate reader.

-

Subtract the background signal (from no-cell control wells).

-

Plot the signal intensity against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Common cAMP Assay Methodologies

-

Enzyme Fragment Complementation (EFC): These assays, such as the cAMP Hunter™ kit, use cells expressing the GIPR. Ligand binding increases intracellular cAMP, which competes with an enzyme donor (ED)-labeled cAMP for binding to an anti-cAMP antibody. Unbound ED-cAMP complements with an enzyme acceptor (EA) to form an active β-galactosidase enzyme, which cleaves a substrate to produce a chemiluminescent signal directly proportional to the cellular cAMP level.[8][16]

-

Reporter Gene Assays: This method uses a cell line engineered to express both the GIPR and a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a cAMP Response Element (CRE).[14][15] When GIPR activation elevates cAMP levels, the CRE is activated, driving the expression of the reporter protein. The activity of the reporter is then measured, typically via a luminescent or colorimetric reaction.[14][15]

-

Homogeneous Time-Resolved Fluorescence (HTRF): This competitive immunoassay uses a cAMP-d2 conjugate (acceptor) and a cryptate-labeled anti-cAMP antibody (donor). Intracellular cAMP produced by the cells competes with the cAMP-d2 for binding to the antibody. A high level of cellular cAMP prevents the donor and acceptor from coming into proximity, leading to a decrease in the FRET signal. The signal is therefore inversely proportional to the cAMP concentration.[17]

Caption: A typical experimental workflow for a cAMP assay.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucose-dependent insulinotropic polypeptide (GIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]

- 5. Structure-function studies of the gastric inhibitory polypeptide/glucose dependent insulinotropic polypeptide (GIP) receptor - UBC Library Open Collections [open.library.ubc.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cAMP Hunter™ eXpress GIPR CHO-K1 GPCR Assay [discoverx.com]

- 9. scispace.com [scispace.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. N‐terminally and C‐terminally truncated forms of glucose‐dependent insulinotropic polypeptide are high‐affinity competitive antagonists of the human GIP receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. caymanchem.com [caymanchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. cAMP Hunter™ Tirzepatide (GIP RA) Bioassay Kit [discoverx.com]

- 17. resources.revvity.com [resources.revvity.com]

The Diminishing Role of Porcine GIP Fragments in Gastric Acid Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once a primary candidate for the physiological inhibitor of gastric acid secretion, known as "enterogastrone," porcine Gastric Inhibitory Polypeptide (GIP) and its fragments have since been relegated to a secondary role in this regard. Extensive research has revealed that the principal physiological function of GIP lies in its incretin (B1656795) effect, the potentiation of glucose-dependent insulin (B600854) secretion.[1][2][3] While early studies using less purified preparations of porcine GIP suggested a significant inhibitory effect on gastric acid, subsequent investigations with highly purified natural and synthetic GIP have demonstrated this effect to be weak at physiological concentrations.[1][2] This guide provides an in-depth technical overview of the current understanding of the effects of porcine GIP fragments on gastric acid secretion, detailing the experimental evidence, underlying signaling pathways, and relevant research methodologies.

Quantitative Data on the Effects of Porcine GIP and its Fragments on Gastric Acid Secretion

The inhibitory effect of porcine GIP on gastric acid secretion is generally considered to be modest and often requires supraphysiological concentrations to be observed. The following tables summarize the available quantitative data from key in vivo studies.

Table 1: Effect of Porcine GIP (1-42) on Pentagastrin-Stimulated Gastric Acid Secretion in Humans

| GIP Infusion Rate | Pentagastrin (B549294) Dose (ng/kg/hr) | Mean Acid Output (mEq/15 min) without GIP | Mean Acid Output (mEq/15 min) with GIP | % Inhibition | Statistical Significance | Reference |

| 2.0 µg/kg/hr | 222 | 5.8 ± 0.9 | 4.1 ± 0.7 | ~30% | P < 0.05 | Maxwell et al., 1980[4] |

Table 2: Comparative Effect of Porcine GIP (1-42) and GIP (1-30) Amide on Bombesin-Stimulated Gastric Acid Secretion in Rats

| Peptide | Dose | % Inhibition of Bombesin-Stimulated Acid Secretion | Relative Potency | Reference |

| pGIP(1-42) | - | - | 1 | Rossowski et al., 1992 |

| pGIP(1-30)NH2 | - | - | ~0.1 | Rossowski et al., 1992 |

Signaling Pathways

The biological effects of GIP are mediated by the GIP receptor (GIPR), a member of the class B G-protein coupled receptor family. The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[2]

Caption: GIP receptor signaling pathway in gastric parietal cells.

While GIP receptor expression has been identified in the stomach, its specific localization to and functional role in parietal cells, the primary acid-producing cells, remains an area of ongoing investigation. The inhibitory effect of GIP on gastric acid secretion may not be a direct action on the parietal cell's proton pump but could be mediated indirectly through the release of other inhibitory substances like somatostatin.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature, offering a guide for researchers aiming to replicate or build upon these findings.

In Vivo Studies in Humans: Pentagastrin-Stimulated Gastric Acid Secretion

This protocol is based on the methodology described by Maxwell et al. (1980).[4]

Objective: To determine the effect of a constant intravenous infusion of porcine GIP on pentagastrin-stimulated gastric acid secretion in human subjects.

Materials:

-

Healthy human volunteers

-

Pentagastrin solution for intravenous infusion

-

Highly purified porcine GIP (1-42) for intravenous infusion

-

Naso-gastric tube

-

Aspiration pump

-

pH meter and titration equipment

-

Saline solution (0.9% NaCl)

Procedure:

-

Subject Preparation: Subjects fast overnight. A double-lumen naso-gastric tube is inserted into the stomach for gastric content aspiration.

-

Basal Secretion: Gastric contents are aspirated for a basal period (e.g., 30-60 minutes) to measure basal acid output.

-

Pentagastrin Infusion: A continuous intravenous infusion of pentagastrin is initiated at a dose known to produce a submaximal or maximal acid secretory response (e.g., 222 ng/kg/hr).

-

GIP/Placebo Infusion: In a randomized, crossover design, either purified porcine GIP (e.g., 2.0 µg/kg/hr) or a saline placebo is infused intravenously.

-

Gastric Sample Collection: Gastric juice is collected by continuous aspiration in timed intervals (e.g., every 15 minutes) throughout the infusion period.

-

Sample Analysis: The volume of each gastric sample is measured. The acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH. Acid output is calculated as the product of volume and acid concentration and expressed in milliequivalents per unit of time (mEq/15 min).

-

Data Analysis: Acid output during the GIP infusion is compared to the placebo infusion at each pentagastrin dose. Statistical significance is determined using appropriate statistical tests (e.g., paired t-test).

Caption: Workflow for in vivo human studies of GIP effects.

In Vivo Studies in Dogs: Heidenhain Pouch Model

This protocol is a generalized representation based on studies utilizing canine models with surgically prepared gastric pouches.

Objective: To assess the effect of porcine GIP fragments on stimulated gastric acid secretion from a denervated gastric pouch.

Materials:

-

Dogs with surgically prepared Heidenhain (denervated) or other types of gastric pouches

-

Stimulant of gastric acid secretion (e.g., histamine (B1213489), pentagastrin, or a meal)

-

Porcine GIP or its fragments for intravenous infusion

-

Collection apparatus for gastric juice from the pouch

-

pH meter and titration equipment

Procedure:

-

Animal Preparation: Dogs are fasted overnight but allowed free access to water.

-

Basal Collection: Gastric juice is collected from the pouch for a basal period to establish a baseline secretory rate.

-

Stimulation: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue like histamine or pentagastrin, or by feeding a standard meal.

-